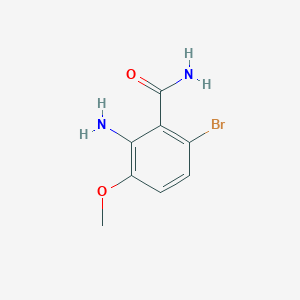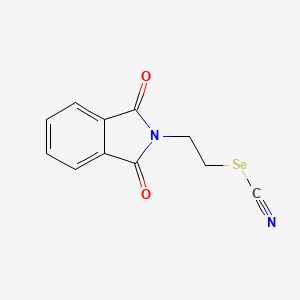![molecular formula C22H21N5 B13976564 (1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine CAS No. 61702-05-4](/img/structure/B13976564.png)
(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is a synthetic organic compound that belongs to the class of isoindoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE typically involves the condensation of 4-ethylpyridine-2-amine with an appropriate isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its effects on different biological systems and explore its potential as a lead compound for drug development.
Medicine
In medicine, (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE could be studied for its therapeutic potential. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential clinical applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE include other isoindoline derivatives, such as:
- N-(4-ethylpyridin-2-yl)isoindoline-1,3-dione
- N-(4-methylpyridin-2-yl)isoindoline-1,3-dione
- N-(4-phenylpyridin-2-yl)isoindoline-1,3-dione
Uniqueness
The uniqueness of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE lies in its specific structural features, such as the presence of two 4-ethylpyridin-2-yl groups and the imino-isoindoline core
Eigenschaften
CAS-Nummer |
61702-05-4 |
|---|---|
Molekularformel |
C22H21N5 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(4-ethylpyridin-2-yl)-3-(4-ethylpyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C22H21N5/c1-3-15-9-11-23-19(13-15)25-21-17-7-5-6-8-18(17)22(27-21)26-20-14-16(4-2)10-12-24-20/h5-14H,3-4H2,1-2H3,(H,23,24,25,26,27) |
InChI-Schlüssel |
GOMSPZPCWXQBDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)CC)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)



![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)


